REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:3]=[C:4]([CH:14]=[CH:15][C:16]=1[Cl:17])[O:5][C:6](=[CH:10][C:11]([OH:13])=O)[C:7]([OH:9])=[O:8]>CS(O)(=O)=O.O=P12OP3(OP(OP(O3)(O1)=O)(=O)O2)=O>[Cl:17][C:16]1[CH:15]=[C:14]2[C:4](=[CH:3][C:2]=1[Cl:1])[O:5][C:6]([C:7]([OH:9])=[O:8])=[CH:10][C:11]2=[O:13] |f:1.2|
|
Name
|
2-(3,4-Dichloro-phenoxy)-but-2-enedioic acid
|
Quantity
|
17.98 g
|
Type
|
reactant
|
Smiles
|
ClC=1C=C(OC(C(=O)O)=CC(=O)O)C=CC1Cl
|
Name
|
ice
|
Quantity
|
600 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
140 mL
|
Type
|
solvent
|
Smiles
|
CS(=O)(=O)O.O=P12OP3(=O)OP(=O)(O1)OP(=O)(O2)O3
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Control Type
|
UNSPECIFIED
|
Setpoint
|
70 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
the mixture was cooled to ambient temperature
|
Type
|
FILTRATION
|
Details
|
The resulting white precipitate was collected by filtration
|
Type
|
WASH
|
Details
|
washed with copious water
|
Type
|
CUSTOM
|
Details
|
air-dried
|
Type
|
DISSOLUTION
|
Details
|
The white solid (16.8 g) was dissolved in hot DMSO
|
Type
|
TEMPERATURE
|
Details
|
cooled slowly to ambient temperature
|
Type
|
CUSTOM
|
Details
|
The supernatant was recovered
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Reaction Time |
14 h |
Name
|
|
Type
|
product
|
Smiles
|
ClC=1C=C2C(C=C(OC2=CC1Cl)C(=O)O)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 4.96 g | |
YIELD: PERCENTYIELD | 29% | |
YIELD: CALCULATEDPERCENTYIELD | 29.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |